2-(3-{[(3-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
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Overview
Description
2-(3-{[(3-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic compound with the molecular formula C21H21FN2OS and a molecular weight of 368.47. This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(3-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like indole derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(3-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(3-{[(3-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-{[(3-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, influencing various biological processes . The fluorobenzyl and pyrrolidinyl groups may further enhance its binding affinity and specificity, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for the synthesis of various biologically active structures.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-3-carbinol: Known for its anticancer properties and use in dietary supplements.
Uniqueness
2-(3-{[(3-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its lipophilicity and membrane permeability, while the pyrrolidinyl group may contribute to its stability and bioavailability.
Properties
IUPAC Name |
2-[3-[(3-fluorophenyl)methylsulfanyl]indol-1-yl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2OS/c22-17-7-5-6-16(12-17)15-26-20-13-24(19-9-2-1-8-18(19)20)14-21(25)23-10-3-4-11-23/h1-2,5-9,12-13H,3-4,10-11,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGUDFYGHSCORF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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